physical properties of Triethyl phosphonoacetate-1-13C
physical properties of Triethyl phosphonoacetate-1-13C
An In-Depth Technical Guide to the Physical and Chemical Properties of Triethyl phosphonoacetate-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Triethyl phosphonoacetate-1-¹³C, an isotopically labeled organophosphorus reagent. We will delve into its core physical properties, the implications of its ¹³C label for advanced analytical and mechanistic studies, and its practical application in synthetic chemistry, with a focus on providing field-proven insights and methodologies.
Triethyl phosphonoacetate-1-¹³C is a stable, isotopically labeled analog of the widely used Horner-Wadsworth-Emmons (HWE) reagent. The incorporation of a heavy carbon isotope at the carbonyl position (C1) makes it an invaluable tool for mechanistic elucidation and quantitative analysis where tracking the acetate moiety is critical.
| Property | Value | Source(s) |
| Synonyms | Ethyl 2-(diethoxyphosphinyl)acetate-1-¹³C, Triethyl carboxymethylphosphonate (¹³C) | [1] |
| CAS Number | 61203-67-6 | [1][2] |
| Molecular Formula | C₇(¹³C)H₁₇O₅P | [2] |
| Linear Formula | (C₂H₅O)₂P(O)CH₂¹³CO₂C₂H₅ | |
| Molecular Weight | 225.18 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Density | 1.13 g/mL at 25 °C | [3][4][5] |
| Boiling Point | 142-145 °C at 9 mmHg | [3][4][5] |
| Refractive Index | n20/D 1.431 | [3][5] |
| Flash Point | 105 °C (221 °F) - closed cup | [5] |
| Solubility | Soluble in ethanol and toluene. Slightly miscible with water, may decompose. | [6] |
| Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Chemical Purity | ≥98-99% | [1][2] |
The Significance of ¹³C Isotopic Labeling
The primary value of Triethyl phosphonoacetate-1-¹³C over its unlabeled counterpart lies in the strategic placement of the ¹³C isotope. This single atomic substitution provides a powerful, non-radioactive probe for a variety of advanced applications.
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Mechanistic Studies: The ¹³C label allows for the unambiguous tracking of the carbonyl carbon throughout a reaction sequence using ¹³C NMR spectroscopy. This is particularly useful in complex multi-step syntheses or when studying reaction mechanisms, such as the stereochemical course of the Horner-Wadsworth-Emmons reaction.
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Quantitative Mass Spectrometry: In drug metabolism and pharmacokinetic (DMPK) studies, ¹³C-labeled compounds serve as ideal internal standards. Since Triethyl phosphonoacetate-1-¹³C has a mass shift of M+1 compared to the natural abundance material, it can be co-injected with an unlabeled analyte. Its identical chemical behavior and chromatographic retention time, but distinct mass-to-charge ratio (m/z), allow for highly accurate quantification by LC-MS/MS, correcting for variations in sample preparation and instrument response.
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NMR Spectroscopy: The ¹³C nucleus is NMR-active. The 99% enrichment at the C1 position results in a dramatically enhanced signal for this carbon in the ¹³C NMR spectrum, simplifying spectral assignment. Furthermore, the presence of the ¹³C atom induces observable coupling constants (J-couplings) with adjacent protons (¹H) and the phosphorus atom (³¹P), providing invaluable structural information.
Spectroscopic Profile: Interpreting the ¹³C Label
The isotopic label profoundly influences the compound's spectroscopic signature.
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¹H NMR: The two protons of the methylene group (P-CH₂-¹³C) will appear as a doublet of doublets. The large splitting is due to coupling with the ³¹P nucleus, and a smaller, secondary splitting is due to one-bond coupling with the ¹³C nucleus (¹JCH).
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¹³C NMR: The spectrum will be dominated by a strong signal for the enriched C1 carbonyl carbon. This signal will appear as a doublet due to two-bond coupling with the phosphorus atom (²JPC).
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³¹P NMR: The phosphorus signal will appear as a triplet due to coupling with the two adjacent methylene protons. A smaller doublet splitting may also be resolved due to two-bond coupling with the ¹³C nucleus (²JPC).
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Mass Spectrometry: The molecular ion peak will be observed at m/z = 225, which is one mass unit higher than the unlabeled compound (MW = 224.19).[7] This M+1 mass shift is a defining characteristic used for its identification and quantification.
Application in Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction
Triethyl phosphonoacetate-1-¹³C is a key reagent for the stereoselective synthesis of α,β-unsaturated esters, particularly E-isomers, via the Horner-Wadsworth-Emmons reaction.[4][8] This reaction offers a significant advantage over the classical Wittig reaction, as the water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying product purification.
Experimental Workflow Diagram
Caption: Workflow of the Horner-Wadsworth-Emmons reaction.
Protocol: General Procedure for HWE Olefination
This protocol describes a general method for the reaction. The causality behind key steps is explained to ensure reproducibility and success.
1. Reagent Preparation and Safety:
- Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Anhydrous solvents (e.g., tetrahydrofuran [THF]) are critical for this reaction, as the phosphonate anion is a strong base and will be quenched by protic sources like water. Use freshly distilled or commercially available anhydrous solvents.
2. Formation of the Phosphonate Anion (Ylide):
- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents).
- Wash the NaH with anhydrous hexane (3x) under an inert atmosphere to remove the mineral oil, which can interfere with the reaction.
- Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath. This is an exothermic reaction, and cooling prevents uncontrolled hydrogen gas evolution.
- Slowly add a solution of Triethyl phosphonoacetate-1-¹³C (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 15-20 minutes. Vigorous bubbling (H₂ evolution) will be observed.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The solution should become clear or slightly hazy.
3. Reaction with the Carbonyl Compound:
- Cool the anion solution back down to 0 °C.
- Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise. The choice of carbonyl substrate dictates the final product.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 1-4 hours).
4. Reaction Quench and Workup:
- Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. This protonates any remaining base and byproducts.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x).
- Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
5. Purification:
- The resulting crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ¹³C-labeled α,β-unsaturated ester.
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with this reagent.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Health Hazard | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[5] |
| H315: Causes skin irritation.[9] | |||
| Environmental Hazard | GHS09 (Environment - in some jurisdictions) | Warning | H411: Toxic to aquatic life with long lasting effects.[9] |
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Handling: Use in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[10] In case of contact, rinse immediately and thoroughly with water.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10] This compound is classified as a combustible liquid (Storage Class 10).[5]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.[9][11]
Conclusion
Triethyl phosphonoacetate-1-¹³C is more than a simple synthetic building block; it is a sophisticated analytical tool. Its well-defined physical properties, combined with the strategic isotopic label, provide researchers in drug discovery and process chemistry with a reliable method for synthesizing labeled target molecules. The insights gained from its use in mechanistic and quantitative studies are critical for advancing modern chemical and pharmaceutical research.
References
-
Triethyl phosphonoacetate. PubChem, National Institutes of Health. [Link]
-
triethyl phosphonoacetate, 867-13-0. The Good Scents Company. [Link]
-
Triethylphosphono acetate, 97% 867-13-0 India. Otto Chemie Pvt. Ltd.. [Link]
-
Triethyl phosphonoacetate. Wikipedia. [Link]
-
Triethyl phosphonoacetate Chemical Properties. BOSS CHEMICAL. [Link]
-
Triethyl phosphonoacetate-¹³C₂. MilliporeSigma. [Link]
-
Triethyl phosphonoacetate-2-¹³C - ¹H NMR Spectrum. SpectraBase. [Link]
-
SAFETY DATA SHEET - Triethyl phosphonoacetate (Fisher Scientific, different document). Fisher Scientific. [Link]
-
Triethyl phosphonoacetate | CAS#:867-13-0. Chemsrc. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. Triethyl phosphonoacetate-1-13C | CAS 61203-67-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Triethylphosphono acetate, 97% 867-13-0 India [ottokemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Triethyl phosphonoacetate CAS 867-13-0 - Buy Triethyl phosphonoacetate, 867-13-0, C8H17O5P Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]
- 7. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
